molecular formula C6H5N3 B113022 3-Amino-4-cyanopyridine CAS No. 78790-79-1

3-Amino-4-cyanopyridine

Cat. No. B113022
CAS RN: 78790-79-1
M. Wt: 119.12 g/mol
InChI Key: PEZNQSQPDQLHPN-UHFFFAOYSA-N
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Description

3-Amino-4-cyanopyridine is an organic compound with the molecular formula C6H5N3. It has a molecular weight of 119.13 . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecule consists of a pyridine ring with a nitrile group attached to the 4-position and an amino group attached to the 3-position . The InChI key for 3-Amino-4-cyanopyridine is PEZNQSQPDQLHPN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Amino-4-cyanopyridine has a density of 1.2±0.1 g/cm³, a boiling point of 332.9±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.6±3.0 kJ/mol and a flash point of 155.1±23.7 °C . The compound has a molar refractivity of 32.7±0.4 cm³ .

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

3-Amino-4-cyanopyridine serves as a crucial intermediate in the synthesis of a variety of synthetically useful and novel heterocyclic systems. Its chemical reactivity and methods of preparation have been extensively studied, highlighting its significance in synthetic chemistry (Gouda, Berghot, Abd El Ghani, & Khalil, 2014).

Role in Antimicrobial and Antifungal Agents

This compound is a key precursor in synthesizing analogues of natural products like visnagin and khellin, which exhibit antibacterial and antifungal activities. Fused pyrido[2,3-d]pyrimidines derived from 3-Amino-4-cyanopyridine have shown significant biological activity in this regard (Abu-Zied, Mohamed, Al-Duiaj, & Zaki, 2014).

Catalysis and Synthesis Techniques

In catalysis, ytterbium perfluorooctanoate has been used to synthesize 2-amino-3-cyanopyridine derivatives, demonstrating the compound's versatility in various chemical synthesis methods and its environmental friendliness (Tang, Wang, Yao, Zhang, & Wang, 2011).

Anticancer Potential

Notably, 3-Amino-4-cyanopyridine derivatives have been investigated for their potential as anti-colorectal cancer agents. They have shown promising results in inhibiting the STAT3 pathway, a crucial target in cancer therapy (Xu et al., 2019).

Development of Fluorescent Materials

This compound has also been used in the preparation of novel organic fluorescent materials, showcasing its application in material science. These derivatives exhibit good fluorescence intensity, making them potential candidates for various applications in this field (Wang, Zhu, Zhong, Sun, Tang, & Guo, 2014).

Diverse Chemical Reactions and Biological Properties

3-Amino-4-cyanopyridine plays a role in various chemical reactions, including multicomponent syntheses and substitution reactions with organometallics. It is also involved in the synthesis of sulfur-containing derivatives, indicating its broad scope in chemical research (Kadushkin, Faermark, Shvarts, & Granik, 1993).

Safety And Hazards

3-Amino-4-cyanopyridine should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance. Keep away from open flames, hot surfaces, and sources of ignition. Store in a dry, cool, and well-ventilated place .

Future Directions

3-Amino-4-cyanopyridine and its derivatives have been studied for their potential as survivin modulators and apoptosis inducers . This suggests that 3-Amino-4-cyanopyridine could have potential applications in the development of new anticancer candidates .

properties

IUPAC Name

3-aminopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZNQSQPDQLHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443301
Record name 3-Amino-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-cyanopyridine

CAS RN

78790-79-1
Record name 3-Amino-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminoisonicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S SHIMADA, H MAEDA - Chemical and pharmaceutical bulletin, 1983 - jstage.jst.go.jp
… The reaction of 4a with acrylonitrile (3c) in the presence of the acid afforded ethyl 3-amino-4-cyanopyridine-2carboxylate (Se). The 1H—NMR spectrum of Se showed pyridine ring …
Number of citations: 7 www.jstage.jst.go.jp
嶋田定勝, 前田博 - Chemical and Pharmaceutical Bulletin, 1983 - jlc.jst.go.jp
… The reaction of 4a with acrylonitrile (3c) in the presence of the acid afforded ethyl 3-amino-4-cyanopyridine-2carboxylate (Se). The 1H—NMR spectrum of Se showed pyridine ring …
Number of citations: 3 jlc.jst.go.jp
MM Simpson, CC Lam, JM Goodman… - Angewandte …, 2023 - Wiley Online Library
… No pyridination product was observed for 3-amino-4-cyanopyridine (Entry 8, Table 2). Increasing the electron-donating or -withdrawing strength of the substituent at C3 reduced the …
Number of citations: 6 onlinelibrary.wiley.com
JM Bakke, J Riha - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
A new method for preparing 3‐amino‐2‐chloropyridines with a substituent (methyl, phenyl, carbox‐amide, methoxycarbonyl, acetyl, benzoyl and cyano) at the 4‐position has been …
Number of citations: 18 onlinelibrary.wiley.com
TJ Delia - FUSED PYRIMIDINES, 1992 - Wiley Online Library
This chapter deals with four possible isomeric structures for pyridopyrimidines. The method of naming and numbering the ring systems is illustrated for structure I, the pyrido [3, 2-d] …
Number of citations: 1 onlinelibrary.wiley.com
J Ludwig, T Moje, F Röhricht… - Beilstein Journal of …, 2020 - beilstein-journals.org
… 3-(3-Bromophenylazo)-4-cyanopyridine (20) was directly obtained by conversion of 3-amino-4-cyanopyridine (19) and 3. Alkaline hydrolysis as described by Sato et al. [31] of 20 …
Number of citations: 4 www.beilstein-journals.org
AS Ivanov, NZ Tugusheva… - Russian chemical reviews, 2005 - iopscience.iop.org
The published data on the methods for the synthesis, properties and applications of benzo [b] naphthyridines are analysed and generalised. The main attention is focused on …
Number of citations: 18 iopscience.iop.org

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